
N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea
Descripción general
Descripción
N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea, also known as BPU, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BPU belongs to the family of urea derivatives and has been shown to exhibit promising biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea is not fully understood. However, it has been suggested that N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea induces apoptosis in cancer cells by activating the caspase pathway. N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea has also been reported to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. In addition to its anticancer activity, N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea has been reported to exhibit anti-inflammatory and antifungal effects. N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea is its low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea has been reported to exhibit low solubility in water, which can limit its use in in vivo experiments. Moreover, the exact mechanism of action of N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea is not fully understood, which can hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea. One of the main areas of focus is to elucidate the exact mechanism of action of N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea. This can help to optimize its use as a therapeutic agent. Another area of research is to develop more efficient methods for the synthesis of N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea. In addition, further studies are needed to investigate the potential of N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea as an anti-inflammatory and antifungal agent. Finally, the development of N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea derivatives with improved solubility and potency can enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea is a promising chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea exhibits anticancer, anti-inflammatory, and antifungal activities, making it a versatile compound with potential for various applications. Further research is needed to elucidate the exact mechanism of action of N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea and to optimize its use as a therapeutic agent.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea has also been reported to induce apoptosis, a programmed cell death, in cancer cells. In addition to its anticancer activity, N-(2-bromophenyl)-N'-(2-chlorobenzyl)urea has been investigated for its potential as an anti-inflammatory and antifungal agent.
Propiedades
IUPAC Name |
1-(2-bromophenyl)-3-[(2-chlorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O/c15-11-6-2-4-8-13(11)18-14(19)17-9-10-5-1-3-7-12(10)16/h1-8H,9H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGYJBGMNMETQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)NC2=CC=CC=C2Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-(2-chlorobenzyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



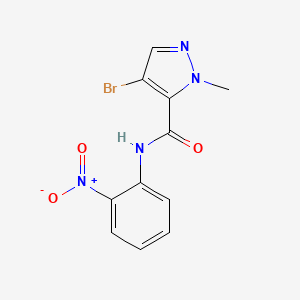
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-ethoxypropyl)urea](/img/structure/B4286144.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B4286152.png)
![N-(2-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4286165.png)
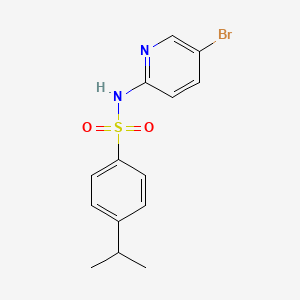
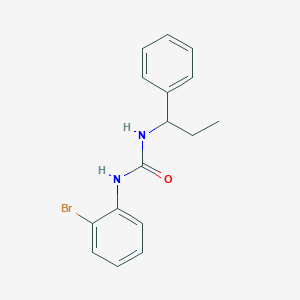
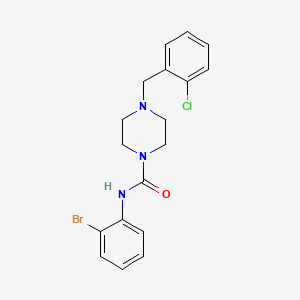
![N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B4286185.png)

![N-(2-bromophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4286224.png)

![N-(2-bromophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4286240.png)
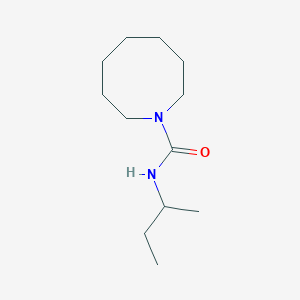
![N-(sec-butyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4286251.png)